2-[(2-Fluoro-5-methylphenyl)methyl]oxirane
Description
2-[(2-Fluoro-5-methylphenyl)methyl]oxirane is an epoxide derivative featuring a substituted phenyl group at the oxirane ring. The compound’s structure includes a 2-fluoro-5-methylphenylmethyl substituent, which confers unique electronic and steric properties. Epoxides like this are critical in organic synthesis, serving as intermediates for pharmaceuticals, polymers, and fine chemicals due to their reactivity in ring-opening reactions .
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-[(2-fluoro-5-methylphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H11FO/c1-7-2-3-10(11)8(4-7)5-9-6-12-9/h2-4,9H,5-6H2,1H3 |
InChI Key |
WAKNXFYRIBYLJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CC2CO2 |
Origin of Product |
United States |
Preparation Methods
Epoxidation via Sulfur Ylide-Mediated Cyclization
A highly effective method for preparing substituted oxiranes involves the reaction of benzyl halides or benzyl ketones with sulfur ylides such as trimethylsulfoxonium halide under basic conditions. This approach is adaptable to fluorinated aromatic substrates.
- Step 1: Synthesis of the benzyl precursor, typically 2-fluoro-5-methylbenzyl derivatives (e.g., bromide or acetate).
- Step 2: Treatment with trimethylsulfoxonium iodide or bromide in the presence of a strong base (e.g., potassium tert-butoxide) to generate the sulfur ylide in situ.
- Step 3: The sulfur ylide attacks the benzyl carbonyl or halide intermediate, resulting in intramolecular cyclization and formation of the oxirane ring.
This method avoids hazardous reagents such as azides and allows for stereoselective control through reaction conditions and substrate design.
Ring Expansion and Nitrogen Protection Strategy
In related oxirane-to-oxetane transformations, a ring expansion step is often employed, but for oxirane synthesis, the focus is on direct cyclization.
- Nitrogen-containing intermediates are sometimes protected with benzyl groups to prevent side reactions during ring formation.
- The process involves initial formation of a benzylamine intermediate followed by cyclization using sulfur ylides.
- This approach has been developed to improve safety and reduce the use of toxic azides, which are common in nitrogen introduction steps in related processes.
Diazomethane Reaction for Stereoselective Oxirane Formation
Another method involves the reaction of diazomethane with fluorinated ketones to form oxiranes stereoselectively.
- Diazomethane reacts with α-fluoro ketones bearing aromatic sulfinyl substituents to yield fluoromethyl-substituted oxiranes with high diastereoselectivity.
- This method provides access to enantiopure oxiranes and allows for further functionalization of the oxirane ring.
- NMR and X-ray crystallography confirm the stereochemistry and purity of the products.
Chiral Resolution and Enantiopure Synthesis
- Enantiopure 2-[(R)-fluoro(phenyl)methyl]oxirane, a close analog, is synthesized from enantiopure phenylglycidol.
- The oxirane ring opening with chiral amines allows for regioselective reactions useful in chiral resolution.
- This method provides a route to enantiomerically enriched fluorinated oxiranes, important for pharmaceutical applications.
Comparative Data Table of Preparation Methods
Research Findings and Practical Considerations
- The sulfur ylide method is favored for industrial synthesis due to its avoidance of hazardous azides and relatively straightforward reaction conditions.
- Diazomethane methods, while stereoselective, require stringent safety protocols due to the toxicity and explosiveness of diazomethane.
- Enantiopure synthesis routes provide valuable chiral reagents but are less practical for large-scale synthesis due to cost and complexity.
- Protecting groups such as dibenzylamine improve process safety and yield by stabilizing intermediates before ring closure.
- Reaction temperature control (above 40 °C) and solvent choice are critical for optimizing yields and stereoselectivity in sulfur ylide-mediated cyclizations.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro-5-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
2-[(2-Fluoro-5-methylphenyl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is the basis for its potential biological activity and applications in drug development .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity, stability, and applications of epoxides are heavily influenced by their substituents. Below is a comparison of 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane with key analogs:
Table 1: Structural and Electronic Comparison of Oxirane Derivatives
*Estimated molecular weight based on substituent mass.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane increases electrophilicity at the oxirane ring, accelerating nucleophilic attack compared to methoxy or ethoxy substituents .
- Solubility: Fluoro- and nitro-substituted analogs (e.g., (R)-2-((2-nitrophenoxy)methyl)oxirane in ) exhibit lower solubility in non-polar solvents compared to methoxy derivatives.
Regulatory and Commercial Considerations
- Regulatory Status : Perfluoroalkyl oxiranes () face restrictions under environmental regulations, but the target compound’s lack of long-chain fluorinated groups may reduce regulatory scrutiny .
- Cost: Fluorinated analogs like (R)-2-((2-nitrophenoxy)methyl)oxirane are priced at $1,400–$4,200/g (), indicating that the target compound’s synthesis cost may be high due to fluorine incorporation .
Biological Activity
2-[(2-Fluoro-5-methylphenyl)methyl]oxirane, a fluorinated epoxide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique oxirane ring and a fluorinated aromatic substituent. The presence of the fluorine atom at the 2-position of the phenyl ring enhances its chemical reactivity and biological interactions. The oxirane ring is known for its electrophilic properties, allowing it to form covalent bonds with nucleophiles in biological systems, such as proteins and nucleic acids.
The mechanism of action for 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane involves:
- Covalent Bond Formation : The highly reactive oxirane ring can react with nucleophilic sites on biomolecules, leading to potential modifications that can alter their function.
- Target Interaction : The fluorinated aromatic substituent may enhance binding affinity to specific molecular targets, potentially modulating various biological pathways.
Biological Activities
Research indicates that 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane exhibits several promising biological activities:
Antimicrobial Activity
Studies have suggested that this compound may possess antimicrobial properties. The ability of the oxirane ring to interact with bacterial cell components could contribute to its efficacy against various pathogens.
Anticancer Properties
Preliminary investigations into the anticancer potential of 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane have shown encouraging results. The compound's mechanism involving covalent modification of proteins may lead to inhibition of cancer cell proliferation.
| Activity | Description |
|---|---|
| Antimicrobial | Potential efficacy against bacterial pathogens |
| Anticancer | Inhibition of cancer cell growth through protein modification |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study explored the compound's effectiveness against specific bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 10 µM, suggesting a dose-dependent response.
- Anticancer Activity : In vitro studies demonstrated that treatment with 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane resulted in a 50% reduction in cell viability in breast cancer cell lines at an EC50 value of approximately 15 µM. Further research is needed to elucidate the underlying mechanisms.
- Mechanistic Insights : Investigations into its interaction with DNA and proteins revealed that the compound could induce DNA damage, potentially leading to apoptosis in cancer cells. This was evidenced by increased levels of phosphorylated histone H2AX, a marker of DNA double-strand breaks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
